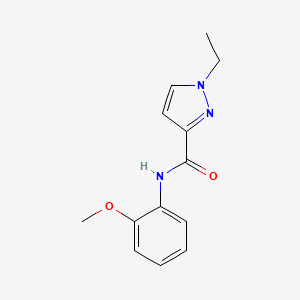

1-ethyl-N-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

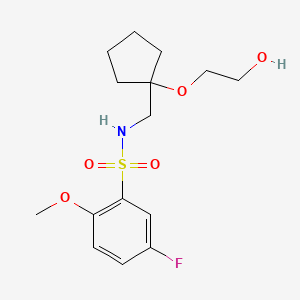

1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method for 1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide was not found in the search results.Molecular Structure Analysis

The molecular structure of pyrazole consists of a five-membered ring with two nitrogen atoms adjacent to three carbon atoms . The specific molecular structure of 1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide was not found in the search results.Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions, including [3 + 2] cycloaddition, condensations of ketones, aldehydes and hydrazine monohydrochloride, and dehydrogenative coupling reactions . The specific chemical reactions involving 1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide were not found in the search results.Scientific Research Applications

Structural Insights and Molecular Interactions

The structural analysis of N-substituted pyrazoline derivatives reveals their geometric parameters and intramolecular interactions, which are critical for understanding their potential applications in drug design and materials science. The methoxy-substituted phenyl groups in these structures are almost perpendicular to the pyrazoline ring, indicating specific spatial arrangements conducive to targeted molecular interactions in biological systems or novel materials (Köysal et al., 2005).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been conducted, with some compounds showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This demonstrates the potential use of such compounds in developing cancer therapies (Hassan et al., 2014).

Molecular Geometry and Non-Linear Optical Properties

A novel pyrazole derivative was synthesized and characterized, demonstrating significant thermal stability and potential for non-linear optical applications. The study of its molecular geometry and electronic structure provides insights into its potential use in optical materials and devices (Kumara et al., 2018).

Antimicrobial Activity

N-substituted pyrazole carboxamide derivatives have been explored for their antimicrobial properties, with specific compounds showing effective activity against pathogenic strains such as Staphylococcus aureus. This underscores the potential of such compounds in developing new antimicrobial agents (Pitucha et al., 2011).

Functionalization for Corrosion Inhibition

Pyran derivatives have been synthesized and evaluated for their role in corrosion mitigation of mild steel in acidic environments, demonstrating high inhibition efficiency. This research suggests applications in materials science, particularly in corrosion prevention technologies (Saranya et al., 2020).

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological target. For example, some pyrazole derivatives have been found to inhibit protein glycation, exhibit antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral activities . The specific mechanism of action of 1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide was not found in the search results.

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the future directions for 1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide could involve further exploration of its potential applications in these areas.

Properties

IUPAC Name |

1-ethyl-N-(2-methoxyphenyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-16-9-8-11(15-16)13(17)14-10-6-4-5-7-12(10)18-2/h4-9H,3H2,1-2H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZNCCCRXFWCSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[(E)-3-(3-chlorophenyl)but-2-enoyl]-(cyanomethyl)amino]acetate](/img/structure/B2537229.png)

![1-ethyl-7-methyl-3-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2537231.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)

![2-{4,8,8-trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}acetic acid](/img/structure/B2537236.png)

![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)

![4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2537246.png)